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Compound of Interest

Compound Name: LuAF90103

Cat. No.: B15578052

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical
electroencephalogram (EEG) studies conducted on Lu AF90103, a novel investigational
compound. The included protocols and data are based on published preclinical research and
are intended to guide researchers in designing and interpreting similar studies.

Introduction to Lu AF90103

Lu AF90103 is a methyl ester prodrug of the active compound 42d.[1][2][3][4] As a prodrug, Lu
AF90103 is designed to penetrate the blood-brain barrier, which has been confirmed in rat
microdialysis studies.[1][2][3][4] The active compound, 42d, functions as a partial agonist of the
N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GIuN1/GluN2B complex with
a reported efficacy of 24% and an EC50 value of 78 nM.[1][2][4] The development of Lu
AF90103 was motivated by the goal of achieving the antidepressant effects observed with the
NMDA partial agonist D-cycloserine (DCS), while avoiding the psychotomimetic side effects
associated with NMDA antagonists like ketamine.[1][2][4] Preclinical studies in rat models have
demonstrated that Lu AF90103 elicits acute effects in both seizure and EEG models.[1][2][3][4]

[5]

Mechanism of Action: NMDA Receptor Modulation
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Lu AF90103's therapeutic potential is rooted in its modulation of the NMDA receptor, a key
player in synaptic plasticity and neurotransmission. The active form of the drug, compound 42d,
acts as a partial agonist at the glycine binding site on the GIuN1 subunit of the GIuN1/GIuN2B
NMDA receptor subtype. This interaction modulates the receptor's activity, influencing
downstream signaling pathways implicated in mood regulation.
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Figure 1: Mechanism of action for Lu AF90103.
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Preclinical EEG Study Protocol

The following is a detailed protocol for conducting preclinical EEG studies with Lu AF90103 in
rodent models, based on methodologies from relevant neuropharmacology research.

Animal Model and Surgical Implantation

e Species: Male Wistar Kyoto rats (Envigo, Holland) are a suitable model.[6]

e Age: Animals should be 5 weeks old at the time of procurement and 6-9 weeks old at the
time of the experiment.[6]

e Housing: Animals should be housed in pairs under controlled temperature (21 + 1 °C) and
humidity (50 £ 10%) with a 12-hour light-dark cycle. Food and water should be available ad
libitum.[6]

e Surgical Implantation:
o Anesthetize the animals using an appropriate anesthetic agent.
o Secure the animal in a stereotaxic frame.

o Implant stainless steel screw electrodes over the frontal cortex and a reference electrode
over the cerebellum.

o A headstage, including an accelerometer to monitor motor activity, should be secured to
the skull with dental cement.

o Allow a post-operative recovery period of at least one week.

Drug Administration

e Compound: Lu AF90103 (42e)
e Vehicle: A 10% HPbetaCD solution or 0.9% NaCl solution can be used as a vehicle.[6]
e Route of Administration: Subcutaneous (SC) injection.[6]

o Dosage: A dosage of 3 mg/kg has been used in preclinical studies.[6]
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e Timing: EEG recordings should be performed 24 hours after drug administration to assess
lasting effects.[6]

EEG Recording and Data Acquisition

e Recording Environment: Place the animals in a sound-attenuated and electrically shielded
recording chamber.

o Acclimation: Allow the animals to acclimate to the recording chamber for a designated period
before starting the recording.

o Data Acquisition System:

o The ECoG/LFP signals should be amplified and converted to a digital signal at a sampling
rate of 1 kHz.[6]

o Asystem such as CED Power 1401 with Expansion ADC16 (CED, Cambridge, England)
can be used.[6]

« Filtering: An analog 50 Hz notch filter may be applied to the signals.[6]
e Video and Motion Detection:
o Simultaneously record video of the animals' behavior.

o Use an accelerometer mounted on the headstage to differentiate between active and
inactive states.[6]

Data Analysis

o State Differentiation:

o Use the accelerometer signal to classify recording segments into 'active' and 'inactive'
periods. An ad hoc threshold can be established based on video and accelerometer data
to make this distinction.[6]

o EEG Signal Processing:
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o Segment the continuous EEG data into epochs (e.g., 7-second bins with a 1-second
overlap).[6]

o Perform a Fast Fourier Transform (FFT) on each epoch to calculate the power spectrum.

» Frequency Band Analysis:

o Analyze the power in the following standard EEG frequency bands:

Delta (8): 0.5-4 Hz

Theta (8): 4-8 Hz

Alpha (a): 8-12 Hz

Beta (B): 12-30 Hz

Gamma (y): 30-100 Hz
 Statistical Analysis:

o Compare the power in each frequency band between the Lu AF90103-treated group and
the vehicle-treated group using appropriate statistical tests (e.qg., t-test or ANOVA).

o Ap-value of < 0.05 is typically considered statistically significant.
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Figure 2: Experimental workflow for preclinical EEG studies.
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Quantitative Data Summary

While published literature confirms that Lu AF90103 has observable effects on EEG in rats,
specific quantitative data on changes in individual frequency bands have not been detailed in
the available abstracts and publications.[1][2][3][4][5] The tables below are provided as
templates for researchers to populate with their own experimental data.

Table 1: Effect of Lu AF90103 on EEG Power in Active State

. Lu AF90103
Frequency Vehicle (Mean
(Mean Power + % Change p-value
Band Power * SEM)
SEM)

Delta (0.5-4 Hz)

Theta (4-8 Hz)

Alpha (8-12 Hz)

Beta (12-30 Hz)

Gamma (30-100
Hz)

Table 2: Effect of Lu AF90103 on EEG Power in Inactive State

. Lu AF90103
Frequency Vehicle (Mean
(Mean Power * % Change p-value
Band Power + SEM)
SEM)

Delta (0.5-4 Hz)

Theta (4-8 Hz)

Alpha (8-12 Hz)

Beta (12-30 Hz)

Gamma (30-100
Hz)
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Conclusion

Lu AF90103 represents a promising approach in the development of novel antidepressants
targeting the NMDA receptor. The protocols outlined in these application notes provide a
framework for conducting rigorous preclinical EEG studies to further elucidate the
neurophysiological effects of this compound. By systematically evaluating its impact on brain
electrical activity, researchers can gain valuable insights into its mechanism of action and
potential therapeutic applications. The use of a state-dependent analysis (active vs. inactive) is
highly recommended to enhance the translational relevance of the findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

